N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXHXNCVOLXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: C22H26ClN3O4S, with a molecular weight of approximately 463.98 g/mol. Its structure includes a chlorobenzyl group, a piperidine moiety, and an oxalamide linkage, which are significant for its biological properties.
Synthesis Overview:
- Formation of the Piperidinyl Intermediate: Reaction of 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions.
- Attachment of the Chlorobenzyl Group: The sulfonyl piperidine derivative is reacted with 2-chlorobenzyl chloride in the presence of a base.
- Formation of the Oxalamide Linkage: The final step involves reacting the chlorobenzyl-substituted piperidine with oxalyl chloride to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit significant antimicrobial activity. Studies have shown that derivatives containing sulfonamide groups possess antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds with similar piperidine and sulfonamide functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has highlighted that certain oxalamide derivatives can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and disruption of cellular pathways .
The biological activity of N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is believed to involve several mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Interaction: The chlorobenzyl moiety can interact with cellular membranes, affecting their integrity and function.
- Binding to Biological Targets: The compound may bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.
Case Studies
-
Antibacterial Screening:
A study evaluated a series of oxalamide derivatives for antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited moderate to strong inhibition against Bacillus subtilis and Escherichia coli. The IC50 values indicated significant potency in selected compounds . -
Enzyme Inhibition Studies:
Another investigation focused on the enzyme inhibitory effects of similar compounds on acetylcholinesterase (AChE). Results demonstrated that several derivatives showed strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
類似化合物との比較
Comparison with Similar Oxalamide Compounds
Oxalamides are a class of compounds optimized for umami taste modulation and metabolic stability. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Comparative Insights
The 2-chlorobenzyl group may enhance lipophilicity compared to methoxy/methylbenzyl derivatives . S336 and No. 1768 exhibit rapid hepatic metabolism but resist amide hydrolysis, a critical feature for avoiding toxic metabolite formation .
Regulatory and Toxicological Standing: The FAO/WHO classifies structurally related oxalamides (e.g., No. 1769/1770) with a NOEL of 100 mg/kg bw/day, far exceeding human exposure levels (0.0002 µg/kg/day). This supports their safety as flavoring agents . The target compound’s lack of regulatory approval data necessitates further studies to establish NOEL and metabolic pathways, particularly given its sulfonylpiperidine group, which may introduce novel pharmacokinetic challenges.
Research Findings and Gaps
- Metabolic Stability: Oxalamides like S336 and No. 1768 resist amide hydrolysis, a trait critical for avoiding reactive intermediates. The target compound’s sulfonylpiperidine group may influence esterase-mediated metabolism, warranting hepatocyte or microsomal assays .
- Toxicological Gaps: No data exist for the target compound’s chronic toxicity or carcinogenicity. The FAO/WHO’s approach for analogs (using read-across from S336) could be applied provisionally .
- Similar evaluations are needed for the target compound’s sulfonyl group, which may interact with cytochrome P450 isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
